molecular formula C6H8N2O3 B3024173 methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate CAS No. 501006-40-2

methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

Cat. No.: B3024173
CAS No.: 501006-40-2
M. Wt: 156.14 g/mol
InChI Key: MZUTZMLMSKQUJR-UHFFFAOYSA-N
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Description

Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is a pyrazole-based compound characterized by a fused dihydropyrazolone ring system and an ester functional group. The core structure consists of a five-membered pyrazole ring with a ketone group at position 5 and a methyl acetate substituent at position 2. This scaffold is synthetically versatile, enabling modifications for applications in medicinal chemistry and materials science.

Pyrazolone derivatives are known for their biological activities, including antiviral, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

methyl 2-(5-oxo-1,4-dihydropyrazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-6(10)3-4-2-5(9)8-7-4/h2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUTZMLMSKQUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314242
Record name 1H-Pyrazole-3-acetic acid, 4,5-dihydro-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501006-40-2
Record name 1H-Pyrazole-3-acetic acid, 4,5-dihydro-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions, followed by esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of anti-inflammatory and analgesic drugs.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The keto group and pyrazole ring play crucial roles in binding to active sites, thereby modulating biological activity. The compound can inhibit enzyme activity or act as a ligand for receptor proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Complexity : Compound 28 exhibits a polycyclic framework, likely enhancing steric hindrance and reducing solubility compared to the target compound .
  • Functional Bridges: Dimethylamino-methylene linkers (e.g., ) may facilitate hydrogen bonding or π-π interactions in biological targets.

Physicochemical Properties

Compound Boiling Point Melting Point Storage Conditions Stability Notes Reference
This compound Not reported Not reported Room temperature (assumed) Likely stable under inert conditions -
(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-... Not reported Not reported 2–8°C, dark, sealed Sensitive to moisture and light
Ethyl (Z)-2-(4-(3-bromo-4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate (8b) Not reported Not reported Not specified Bromine substituent may enhance stability

Key Observations :

  • Storage Sensitivity : Compounds with aromatic amines (e.g., ) require refrigeration and protection from light, suggesting higher reactivity than the target compound.
  • Halogen Effects : Bromine in compound 8b may confer oxidative stability .

Key Observations :

  • Antiviral Potential: Compound 14 demonstrates significant antiviral activity, likely due to the indole-nitrophenyl motif enhancing target binding .
  • Unutilized Potential: The target compound’s unmodified structure lacks reported bioactivity, highlighting the need for functionalization to unlock therapeutic utility.

Biological Activity

Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is a compound belonging to the pyrazole family, characterized by its unique chemical structure that includes a methyl ester and a keto group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-(5-oxo-1,4-dihydropyrazol-3-yl)acetate
  • Molecular Formula : C₆H₈N₂O₃
  • Molecular Weight : 156.141 g/mol
  • CAS Number : 501006-40-2

The compound's structure contributes to its solubility and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 0.22 to 0.25 μg/mL against common bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These compounds also show promising results in inhibiting biofilm formation, outperforming traditional antibiotics like Ciprofloxacin .
  • Synergistic Effects : The compound displays synergistic interactions with other antimicrobial agents, reducing their effective concentrations .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of NF-kB Pathway : Studies indicate that certain derivatives can inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses .
  • Cell-Based Assays : The compound has shown IC₅₀ values below 50 µM in various cell-based assays, indicating potent anti-inflammatory activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
Biofilm InhibitionSignificant reduction compared to Ciprofloxacin
Anti-inflammatoryIC₅₀ values < 50 µM; inhibition of NF-kB
Synergistic EffectsEnhanced efficacy with other antibiotics

Synthetic Methods

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common method includes:

  • Refluxing Hydrazine Hydrate with ethyl acetoacetate.
  • Esterification with methanol in the presence of an acid catalyst.

These methods allow for the efficient production of this compound at both laboratory and industrial scales .

Q & A

Basic: What are the standard synthetic routes for methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate?

A common method involves condensation of hydrazine derivatives with β-keto esters. For example, reacting (4-methoxyphenyl)hydrazine hydrochloride with a β-keto ester precursor in toluene and triethylamine at room temperature, followed by heating (80°C, 2 hours), yields the target compound. Purification via column chromatography is typical . Alternative routes include refluxing intermediates in ethanol and recrystallizing from DMF-EtOH mixtures (1:1) to improve purity .

Basic: How is the compound characterized to confirm structural integrity?

Key techniques include:

  • NMR spectroscopy (1H/13C) to verify substituent positions and ring closure.
  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated in derivatives like Schiff bases .
  • Elemental analysis (C, H, N) to validate purity (>95% recommended).

Basic: What are common functionalization strategies for this pyrazolone derivative?

The compound serves as a precursor for:

  • Schiff base formation : Reacting with aldehydes (e.g., furyl or thiophenyl derivatives) under reflux in ethanol to form imine-linked analogs with enhanced bioactivity .
  • Ester hydrolysis : Converting the methyl ester to carboxylic acid derivatives using NaOH/EtOH for further coupling reactions .

Basic: How do researchers determine solubility and stability under lab conditions?

  • Solubility : Tested in polar (DMF, DMSO) and non-polar (toluene) solvents via gravimetric analysis.
  • Stability : Assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Storage at room temperature in airtight containers is recommended .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Triethylamine or DBU improves cyclization efficiency .
  • Solvent optimization : Ethanol or dioxane enhances intermediate solubility during reflux .
  • Temperature control : Gradual heating (e.g., 80°C → 100°C) minimizes side reactions like ester hydrolysis.

Advanced: What methodologies assess its pesticidal or antibacterial activity?

  • Bioassays : Larval mortality tests (e.g., Spodoptera litura) for pesticidal activity at 100–500 ppm concentrations .
  • Antibacterial screening : Agar diffusion assays against E. coli or S. aureus (MIC values typically 25–50 µg/mL) .
  • SAR studies : Modifying the pyrazolone core with aryl/heteroaryl groups to enhance bioactivity .

Advanced: How to resolve contradictions in bioactivity data across derivatives?

  • Structural benchmarking : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings reduce pesticidal activity ).
  • Statistical analysis : Multivariate regression models correlate logP values with toxicity thresholds.
  • Crystallographic validation : Confirm stereochemical discrepancies (e.g., Z/E isomerism in Schiff bases) that alter activity .

Advanced: What computational tools predict reactivity or binding modes?

  • DFT calculations : Optimize transition states for cyclization reactions (B3LYP/6-31G* level) .
  • Molecular docking : Simulate interactions with bacterial enoyl-ACP reductase (e.g., PDB: 1BVR) to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
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methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

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